molecular formula C22H19ClN2O3 B14804936 N'-[2-(4-chloro-3-methylphenoxy)acetyl]biphenyl-4-carbohydrazide

N'-[2-(4-chloro-3-methylphenoxy)acetyl]biphenyl-4-carbohydrazide

Cat. No.: B14804936
M. Wt: 394.8 g/mol
InChI Key: YGOXZBXHILIFLV-UHFFFAOYSA-N
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Description

N’-[2-(4-chloro-3-methylphenoxy)acetyl]-4-biphenylcarbohydrazide is a complex organic compound that belongs to the class of phenoxy derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of both phenoxy and biphenyl groups in its structure imparts unique chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-chloro-3-methylphenoxy)acetyl]-4-biphenylcarbohydrazide typically involves multiple steps, starting with the preparation of the phenoxy and biphenyl intermediates. One common method involves the reaction of 4-chloro-3-methylphenol with chloroacetic acid to form 2-(4-chloro-3-methylphenoxy)acetic acid. This intermediate is then reacted with 4-biphenylcarbohydrazide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-chloro-3-methylphenoxy)acetyl]-4-biphenylcarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the phenoxy and biphenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-[2-(4-chloro-3-methylphenoxy)acetyl]-4-biphenylcarbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[2-(4-chloro-3-methylphenoxy)acetyl]-4-biphenylcarbohydrazide involves its interaction with specific molecular targets. The phenoxy group can mimic natural hormones, leading to various biological effects. The compound may bind to receptors or enzymes, altering their activity and triggering specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-3-methylphenoxy)acetic acid: Shares the phenoxy group but lacks the biphenylcarbohydrazide moiety.

    4-biphenylcarbohydrazide: Contains the biphenylcarbohydrazide group but not the phenoxy group.

    N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide: A structurally related compound with similar functional groups.

Uniqueness

N’-[2-(4-chloro-3-methylphenoxy)acetyl]-4-biphenylcarbohydrazide is unique due to the combination of phenoxy and biphenyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C22H19ClN2O3

Molecular Weight

394.8 g/mol

IUPAC Name

N'-[2-(4-chloro-3-methylphenoxy)acetyl]-4-phenylbenzohydrazide

InChI

InChI=1S/C22H19ClN2O3/c1-15-13-19(11-12-20(15)23)28-14-21(26)24-25-22(27)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,24,26)(H,25,27)

InChI Key

YGOXZBXHILIFLV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)Cl

Origin of Product

United States

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